4-(Methylsulfonimidoyl)phenol;hydrobromide
Description
4-(Methylsulfonimidoyl)phenol hydrobromide is a sulfonimidoyl-substituted phenol salt with a hydrobromic acid counterion. The sulfonimidoyl group likely enhances hydrogen bonding and polar interactions, influencing solubility and pharmacological activity .
Properties
IUPAC Name |
4-(methylsulfonimidoyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.BrH/c1-11(8,10)7-4-2-6(9)3-5-7;/h2-5,8-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJFPHVAESHXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonimidoyl)phenol;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with methylsulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonimidoyl)phenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonimidate derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products Formed
Oxidation: Sulfonimidate derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Nitrated or halogenated phenol derivatives.
Scientific Research Applications
4-(Methylsulfonimidoyl)phenol;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 4-(Methylsulfonimidoyl)phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes. The sulfonimidoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction disrupts normal biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Hydrobromide Salts
Structural and Physicochemical Properties
Hydrobromide salts of aromatic compounds often exhibit improved solubility compared to their free bases due to ionic interactions. Key structural features and properties of related compounds are summarized below:
*Inferred from , where hydrobromide salts enhance solubility. Analogous imidazole-phenol compounds () melt at 278°C. *Based on sulfonimidoyl groups in enzyme inhibitors (e.g., ).
Key Observations:
- Solubility: Hydrobromide salts generally improve aqueous solubility. Sorafenib hydrobromide trihydrate (I) and monohydrate (II) exhibit enhanced dissolution rates compared to the free drug .
- Stability : Hydrogen bonding networks (e.g., in sorafenib hydrobromide hydrates) stabilize crystal structures, impacting tabletability and shelf life .
- Thermal Properties: Phenolic derivatives with aromatic substituents (e.g., 4-(4,5-diphenylimidazol-2-yl)phenol) show high melting points (~278°C), suggesting thermal stability in similar compounds .
Mechanistic Insights:
Biological Activity
4-(Methylsulfonimidoyl)phenol;hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H10BrN1O2S1
- Molecular Weight : 251.13 g/mol
The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating the cell cycle and can lead to the suppression of abnormal cell proliferation, making it a candidate for cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound has shown efficacy in:
- Breast Cancer : Inhibition of CDK2 leads to reduced proliferation in Rb-positive breast cancer cells.
- Prostate Cancer : Demonstrated activity against androgen-resistant prostate cancer cells.
- Colon Cancer : Effective in reducing tumor growth in metastatic colon cancer models .
Case Studies
-
In Vitro Studies :
- A study highlighted the compound's ability to induce apoptosis in human cancer cell lines through CDK2 inhibition, leading to cell cycle arrest at the G1 phase .
- Another investigation revealed that treatment with this compound resulted in decreased expression of proliferative markers such as Ki-67 and increased levels of apoptotic markers like cleaved caspase-3 .
- In Vivo Studies :
Data Table: Biological Activity Overview
| Activity | Effect | Cancer Type |
|---|---|---|
| CDK2 Inhibition | Reduced cell proliferation | Breast Cancer |
| Apoptosis Induction | Increased apoptotic markers | Prostate Cancer |
| Tumor Regression | Significant reduction in tumor size | Colon Cancer |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound indicate high oral bioavailability (over 70%) and metabolic stability, making it suitable for further clinical development. Safety studies have shown a favorable profile with minimal toxicity at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
